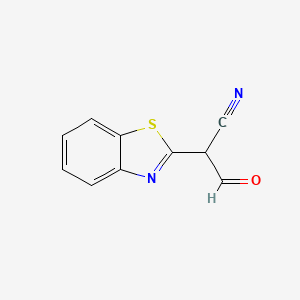

2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile

Description

2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a nitrile group and a ketone group attached to the benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c11-5-7(6-13)10-12-8-3-1-2-4-9(8)14-10/h1-4,6-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUQWCSFFLPIRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(C=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization and nitrile formation. One common method involves the reaction of 2-aminobenzenethiol with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction exploits the active methylene group adjacent to the nitrile and ketone functionalities.

-

Reagents/Conditions :

-

Aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 3-bromobenzaldehyde)

-

Solvent: Ethanol or acetonitrile

-

Catalyst: Piperidine or pyridine

-

Temperature: 60–80°C

-

-

Products :

Michael Addition Reactions

The electron-deficient α,β-unsaturated system participates in nucleophilic additions.

-

Reagents/Conditions :

-

Nucleophiles: Barbituric acid, thiobarbituric acid, or malononitrile

-

Solvent: Glacial acetic acid or ethanol

-

-

Products :

Cyclization and Heterocycle Formation

Thermal or catalytic conditions induce cyclization to fused heterocycles.

-

Reagents/Conditions :

-

Products :

-

Pyrido[2,1-b] benzothiazol-1-ones via decarbonylation and [4+2]-cyclodimerization .

-

Imidazo[2,1-b]benzothiazoles via CuI-catalyzed oxidative cyclization (yield: 82–89%) .

-

Example: Reaction with DMF/DMA generates 2-(benzothiazol-2-yl)-4-((dimethylamino)methylene)-3-oxopentanedinitrile , a precursor for pyrimidine derivatives .

-

Reduction and Oxidation Reactions

The nitrile and ketone groups are susceptible to redox transformations.

-

Reduction :

-

Reagents : LiAlH₄ or NaBH₄

-

Products : Primary amines (via nitrile reduction) or secondary alcohols (via ketone reduction).

-

-

Oxidation :

Nucleophilic Substitution

The benzothiazole sulfur and nitrile group enable substitution reactions.

-

Reagents/Conditions :

-

Alkyl halides (e.g., chloroacetyl chloride)

-

Nucleophiles: Sodium methoxide, thiourea

-

-

Products :

Mechanistic Insights

-

Knoevenagel Mechanism : Piperidine forms an iminium intermediate, activating the aldehyde for nucleophilic attack by the enolate .

-

Cyclodimerization : DFT studies support a dual decarbonylation pathway followed by [4+2] cycloaddition and 1,3-acylotropic shift .

Spectral Characterization

Key spectral data for reaction products:

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 6 | 3350 (NH), 1720 (C=O) | 8.47 (s, pyran-H), 9.50 (s, NH) | 166.7 (C=O), 154.9 (C=N) |

| 7 | 1310 (C=S), 1730 (C=O) | 4.64 (s, CH), 7.50–8.22 (m, Ar-H) | 152.8 (C-S), 121.8 (CN) |

Scientific Research Applications

Antimicrobial and Anticancer Activities

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial and anticancer properties. The nitrile and carbonyl groups present in 2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile | Benzothiazole + Nitrile | Antimicrobial, Anticancer |

| 3-(5-chlorothiophen-2-yl)-3-oxopropanenitrile | Thiophene + Nitrile | Antimicrobial |

| 3-(5-fluorothiophen-2-yl)-3-oxopropanenitrile | Fluorine Substitution | Anticancer |

The specific biological activities of 2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile require empirical testing to elucidate its pharmacological profile. Preliminary studies suggest that it may interact with various enzymes or receptors involved in cancer progression.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various derivatization reactions that can lead to the formation of more complex molecules with potential therapeutic applications.

Synthetic Routes:

- Condensation Reactions : Utilizing aldehydes or ketones to form the desired product through nucleophilic addition.

- Cyclization Reactions : Formation of cyclic structures that may enhance biological activity.

- Functional Group Transformations : Modifying the nitrile or carbonyl groups to alter reactivity and selectivity.

Material Science Applications

The electronic properties of 2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile make it suitable for applications in materials science, particularly in the development of organic semiconductors and sensors. Its ability to form charge-transfer complexes could be explored in organic photovoltaic devices.

Case Study 1: Anticancer Activity Evaluation

A study conducted on related benzothiazole derivatives demonstrated their efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability upon treatment with these compounds, suggesting potential for further development into anticancer agents.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of 2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile using microwave-assisted methods showed enhanced yields and reduced reaction times compared to traditional heating methods. This approach could facilitate large-scale production for research purposes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer research, it may interfere with cell proliferation pathways by binding to DNA or proteins involved in cell cycle regulation .

Comparison with Similar Compounds

- 2-(1,3-Benzothiazol-2-yl)acetonitrile

- 2-(1,3-Benzothiazol-2-yl)ethanone

- 2-(1,3-Benzothiazol-2-yl)propanoic acid

Comparison: 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone group, which confer distinct reactivity and biological activity. Compared to 2-(1,3-Benzothiazol-2-yl)acetonitrile, which lacks the ketone group, the oxopropanenitrile derivative exhibits enhanced electrophilic properties. Similarly, the presence of the nitrile group distinguishes it from 2-(1,3-Benzothiazol-2-yl)ethanone, which only contains a ketone group .

Biological Activity

2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety , which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. Its molecular formula is with a molecular weight of 202.23 g/mol. The presence of both a nitrile group (-C≡N) and a carbonyl group (C=O) enhances its reactivity and biological activity, making it a versatile candidate for various applications in medicinal chemistry .

Anticancer Activity

Research has shown that 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile exhibits anticancer properties . In studies evaluating benzothiazole derivatives, compounds similar to this one demonstrated moderate to excellent cytotoxic activity against various cancer cell lines, including NCI-H226 and MDA-MB-231. The most promising derivatives had IC50 values ranging from 0.24 to 0.92 µM, indicating potent antiproliferative effects .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 18e | NCI-H226 | 0.31 |

| 18e | MDA-MB-231 | 0.41 |

| PAC-1 | Various | 0.41 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . It may inhibit the activity of enzymes essential for bacterial cell wall synthesis, thereby exhibiting antibacterial effects. Additionally, its potential as an antifungal agent has been noted in studies targeting pathogens such as Candida albicans .

The biological activity of 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile is attributed to its ability to interact with specific molecular targets:

- Anticancer Mechanism : It may interfere with cell proliferation pathways by binding to DNA or proteins involved in cell cycle regulation.

- Antimicrobial Mechanism : The compound could inhibit critical enzymes necessary for bacterial growth and survival .

Case Studies

In one notable study, the synthesis and evaluation of benzothiazole derivatives revealed that modifications in the chemical structure significantly influenced their biological activity. For instance, the introduction of electron-withdrawing groups enhanced anticancer efficacy while maintaining selectivity towards cancer cells over normal cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile, it is beneficial to compare it with other related compounds:

Table 2: Comparison of Benzothiazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1,3-Benzothiazol-2-yl)acetonitrile | Lacks ketone group | Lower reactivity |

| 2-(1,3-Benzothiazol-2-yl)ethanone | Lacks nitrile group | Limited antimicrobial activity |

| 2-Aminobenzothiazole | Contains amino group | Increased solubility |

This comparison highlights how the combination of functional groups in 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile enhances both its reactivity and biological activity compared to simpler derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting 2-aminothiophenol with β-ketonitrile derivatives under reflux in polar aprotic solvents (e.g., DMF or xylene) at elevated temperatures (120–160°C) . Optimization involves adjusting catalysts (e.g., piperidine or KOH), solvent polarity, and reaction duration. Monitoring via TLC/HPLC and purification through recrystallization (using ethanol or acetonitrile) improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use / NMR to confirm substituent environments (e.g., benzothiazole protons at δ 7.5–8.5 ppm, nitrile C≡N stretch at ~2200 cm in IR) .

- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement ) resolves bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids and intramolecular interactions (e.g., hydrogen bonds) .

Q. How should researchers handle the compound's stability and storage to ensure integrity during experiments?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light or moisture. Pre-experiment stability tests (TGA/DSC) under intended reaction conditions (e.g., pH, temperature) are recommended .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic structure and reactivity of this benzothiazole derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites . Hirshfeld surface analysis maps intermolecular interactions (e.g., C–H···N, π-π stacking) in crystals . Molecular docking (AutoDock Vina) evaluates binding affinities for biological targets (e.g., Mycobacterium tuberculosis enzymes) .

Q. What strategies are recommended for resolving contradictions between spectral data and crystallographic results in structural determination?

- Methodological Answer : Cross-validate NMR/IR data with X-ray-derived torsion angles and packing motifs. For discrepancies (e.g., tautomerism in solution vs. solid state), employ variable-temperature NMR or neutron diffraction. Refinement using SHELXL with twin-law corrections addresses crystallographic ambiguities .

Q. What role does hydrogen bonding play in the crystal packing of this compound, and how can graph set analysis be applied?

- Methodological Answer : Hydrogen bonds (e.g., C≡N···H–O) stabilize crystal lattices and dictate supramolecular architectures. Graph set analysis (Etter’s method) categorizes motifs (e.g., for dimeric rings) using software like Mercury. This aids in predicting solubility and polymorphism .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of derivatives of this compound?

- Methodological Answer : Synthesize derivatives with substituents at the benzothiazole or oxopropanenitrile moieties (e.g., halogens, alkyl chains). Test against target organisms (e.g., Mycobacterium tuberculosis H37Rv) via microplate alamarBlue assays. Correlate electronic (Hammett σ values) and steric parameters (Taft’s ) with activity .

Q. What are the challenges in employing this compound in multicomponent reactions, such as those involving Michael additions or ring transformations?

- Methodological Answer : The nitrile group’s reactivity requires careful control of base strength (e.g., DBU vs. KCO) and solvent polarity to avoid side reactions (e.g., hydrolysis). Ultrasound-assisted methods improve yields in Michael additions (e.g., with acrylonitriles) by enhancing mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.